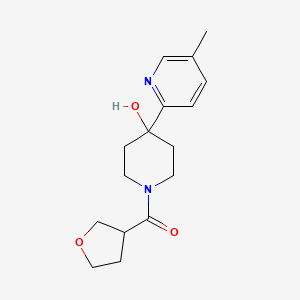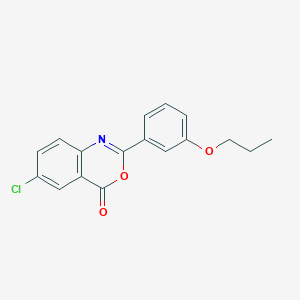
4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in recent years for its potential use in scientific research. This compound is a member of the indole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mechanism of Action
The mechanism of action of 4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol involves the activation of the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, pain sensation, mood, and immune function. By binding to these receptors, 4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol can mimic the effects of natural cannabinoids such as THC and CBD.
Biochemical and Physiological Effects:
4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol has been shown to have a range of biochemical and physiological effects in animal models. These effects include increased food intake, altered pain perception, changes in locomotor activity, and alterations in immune function. These effects are thought to be mediated by the activation of the CB1 and CB2 receptors in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol in scientific research is that it is a potent and selective agonist of the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using 4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids in the body.
Future Directions
There are several future directions for research involving 4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol. One area of interest is the potential therapeutic applications of this compound in the treatment of various diseases such as chronic pain, inflammation, and neurological disorders. Another area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. These compounds may have potential as novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol involves the reaction of 5-methylpyridin-2-amine with tetrahydrofuran-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine-4-ol to yield the final product. This process has been described in detail in several scientific publications.
Scientific Research Applications
4-(5-methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of physiological and biochemical effects.
properties
IUPAC Name |
[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-2-3-14(17-10-12)16(20)5-7-18(8-6-16)15(19)13-4-9-21-11-13/h2-3,10,13,20H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESQUJCOLBUXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3CCOC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylpyridin-2-yl)-1-(tetrahydrofuran-3-ylcarbonyl)piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5301573.png)
![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)


![4-(4-fluorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301596.png)
![8-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5301599.png)

![6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5301623.png)
![N-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5301635.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5301637.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5301643.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5301657.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5301660.png)